2-Iodo-4,6-dimethylpyrimidine
Overview
Description
2-Iodo-4,6-dimethylpyrimidine is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a ring structure composed of nitrogen and carbon atoms. The specific compound of interest has iodine and methyl groups attached to the pyrimidine ring, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, the synthesis of 2-amino-4,6-dimethyl pyrimidine was achieved using guanidine nitrate, acetylacetone, and sodium carbonate, with water as the reaction medium, resulting in a high yield under optimal conditions . Another study reported the iodination of 4-amino-2,6-dimethylpyrimidine, which unexpectedly produced a 2-iodomethyl derivative rather than the anticipated 5-iodo derivative, indicating a regiospecific functionalization .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with the potential for intramolecular hydrogen bonding and the existence of isomeric forms. For example, novel 2-ureido-4-ferrocenylpyrimidines were synthesized, and their structure was supported by XRD analysis and spectroscopic data, revealing intramolecular hydrogen bonding and the presence of two isomeric forms .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. The iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones produced 2-aryl quinazolin-4(3H)-ones, demonstrating the utility of iodine in the selective synthesis of pyrimidine derivatives . Additionally, the reactions of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes led to the formation of novel pyrimido[4,5-d]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For instance, the basicities of a series of 6-substituted-2,4-dimethyl-3-pyridinols approached physiological pH with increasing electron density in the ring, and their reactivities toward peroxyl radicals were examined, revealing potent antioxidant properties . The ambidentate ligand behavior of 4,6-dimethylpyrimidine-2-one was studied, showing different bonding modes with divalent metal ions and differences in infrared spectra between N- and O-bonded ligands .
Scientific Research Applications
Regiospecific Functionalization : Iodination of 4-amino-2,6-dimethylpyrimidine leads to the formation of 2-iodomethyl derivatives, offering a method for regiospecific functionalization of pyrimidines (Niclas et al., 1987).
Ligand Behavior in Metal Complexes : 4,6-Dimethylpyrimidine-2-one exhibits ambidentate ligand behavior with divalent metal ions, which is crucial for understanding metal-ligand interactions (Goodgame & Johns, 1981).
Dehalogenation of Halogenopyrimidines : 2-Halogenopyrimidines, including 2-iodo-4,6-dimethylpyrimidine, can be effectively dehalogenated using hydriodic acid, a valuable reaction in organic synthesis (Brown & Waring, 1973).
Cross-Coupling Reactions : In the presence of palladium catalysts, this compound participates in cross-coupling reactions, forming various pyrimidine derivatives (Yamanaka et al., 1985).
Optical Properties : The synthesis of 2-boronobenzoic-4,6-bis(4-N,N-ethylaminostyryl)pyrimidine from this compound reveals significant optical properties, contributing to material science (Hu Jin-h, 2014).
DNA Cleavage Activity : The synthesized 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid, derived from 2-amino-4,6-dimethylpyrimidine, shows no disruptive effect on DNA structure, offering insights into DNA interactions (Atay et al., 2018).
Analytical Applications : Methods for determining iodine, iodide, and iodate involve derivatizations using compounds like 2,6-dimethylphenol, relevant to this compound chemistry (Shin et al., 1996).
Pharmacological Screening : Novel pyrimidine derivatives, including those related to 4,6-dimethylpyrimidine, have been screened for antibacterial and antifungal activities, highlighting their potential in pharmaceutical research (Khan et al., 2015).
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives are biologically important as they occur in nature as components of nucleic acids .
Mode of Action
It’s known that in the presence of tetrakis (triphenylphosphine) palladium, 2-iodo-4,6-dimethylpyrimidine can react with ethoxycarbonylmethylzinc bromide (reformatsky reagent) to give ethyl 4,6-dimethyl-2-pyrimidineacetate .
Biochemical Pathways
It’s known that pyrimidine derivatives play a crucial role in nucleic acid synthesis, which is a fundamental biochemical pathway in all living organisms .
Pharmacokinetics
The molecular weight of 23404 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It’s known that pyrimidine derivatives can have significant effects on cellular processes due to their role in nucleic acid synthesis .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels
properties
IUPAC Name |
2-iodo-4,6-dimethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQMOIDHGGDJMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465833 | |
Record name | 2-iodo-4,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16879-40-6 | |
Record name | 2-Iodo-4,6-dimethylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16879-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-iodo-4,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-4,6-dimethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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